molecular formula C18H12ClF2N3O2S B6500521 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 954596-78-2

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6500521
CAS No.: 954596-78-2
M. Wt: 407.8 g/mol
InChI Key: RADQOVPKXZOHCF-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzamido group, and a difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group can be introduced via an amide coupling reaction between 4-chlorobenzoic acid and an amine derivative of the thiazole ring.

    Attachment of the Difluorophenylmethyl Group: The final step involves the alkylation of the thiazole ring with a difluorophenylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorobenzamido)-N-[(2,4-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
  • 2-(4-chlorobenzamido)-N-[(3,5-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
  • 2-(4-chlorobenzamido)-N-[(2,6-dichlorophenyl)methyl]-1,3-thiazole-4-carboxamide

Uniqueness

The uniqueness of 2-(4-chlorobenzamido)-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and difluoro substituents can enhance its stability and potency compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-[(2,6-difluorophenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S/c19-11-6-4-10(5-7-11)16(25)24-18-23-15(9-27-18)17(26)22-8-12-13(20)2-1-3-14(12)21/h1-7,9H,8H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADQOVPKXZOHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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